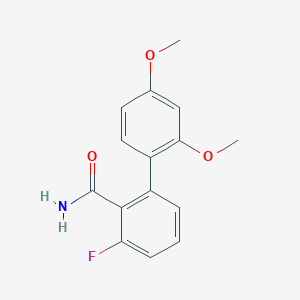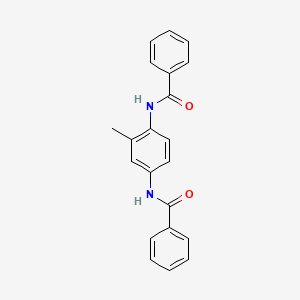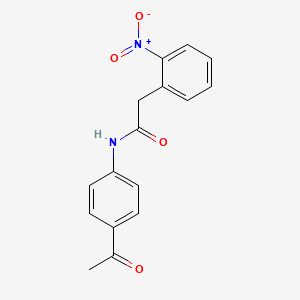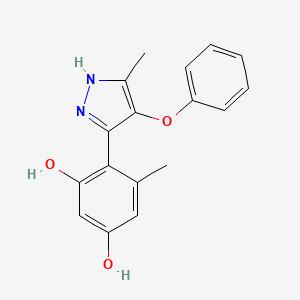
3-fluoro-2',4'-dimethoxybiphenyl-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-fluoro-2',4'-dimethoxybiphenyl-2-carboxamide, also known as FDAB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. FDAB is a biphenyl derivative that contains a fluorine atom and two methoxy groups. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. In
Mechanism of Action
The mechanism of action of 3-fluoro-2',4'-dimethoxybiphenyl-2-carboxamide is not fully understood. However, it has been suggested that 3-fluoro-2',4'-dimethoxybiphenyl-2-carboxamide exerts its anticancer activity by inhibiting the activity of certain enzymes involved in cell growth and division. It has also been suggested that 3-fluoro-2',4'-dimethoxybiphenyl-2-carboxamide exerts its neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
3-fluoro-2',4'-dimethoxybiphenyl-2-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 3-fluoro-2',4'-dimethoxybiphenyl-2-carboxamide has also been shown to reduce the production of reactive oxygen species and pro-inflammatory cytokines, thereby reducing oxidative stress and inflammation in the brain. Additionally, 3-fluoro-2',4'-dimethoxybiphenyl-2-carboxamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
3-fluoro-2',4'-dimethoxybiphenyl-2-carboxamide has several advantages and limitations for laboratory experiments. One advantage is its potent anticancer and neuroprotective activity, which makes it a potential lead compound for drug development. Another advantage is its ease of synthesis using various methods. However, one limitation is its low solubility in water, which may make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on 3-fluoro-2',4'-dimethoxybiphenyl-2-carboxamide. One direction is to further elucidate its mechanism of action, particularly in relation to its anticancer and neuroprotective activity. Another direction is to explore its potential applications in the treatment of other diseases, such as autoimmune diseases and infectious diseases. Additionally, further research is needed to optimize its synthesis and improve its solubility in water.
Synthesis Methods
3-fluoro-2',4'-dimethoxybiphenyl-2-carboxamide can be synthesized using various methods, including Suzuki coupling and Buchwald-Hartwig coupling. The Suzuki coupling method involves the reaction of 3-fluoro-2',4'-dimethoxybiphenyl with 2-bromoacetamide in the presence of a palladium catalyst and a base. The Buchwald-Hartwig coupling method involves the reaction of 3-fluoro-2',4'-dimethoxybiphenyl with 2-chloroacetamide in the presence of a palladium catalyst and a ligand. Both methods have been shown to yield high-quality 3-fluoro-2',4'-dimethoxybiphenyl-2-carboxamide with good yields.
Scientific Research Applications
3-fluoro-2',4'-dimethoxybiphenyl-2-carboxamide has shown potential as a lead compound for the development of new drugs. It has been extensively studied for its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 3-fluoro-2',4'-dimethoxybiphenyl-2-carboxamide has been shown to have potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
properties
IUPAC Name |
2-(2,4-dimethoxyphenyl)-6-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO3/c1-19-9-6-7-10(13(8-9)20-2)11-4-3-5-12(16)14(11)15(17)18/h3-8H,1-2H3,(H2,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMYVBJWAJGOBGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=C(C(=CC=C2)F)C(=O)N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-2',4'-dimethoxybiphenyl-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B5689554.png)
![2-[4-(3-furylmethyl)-1-piperazinyl]ethanol](/img/structure/B5689564.png)


![2-(4-ethylphenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B5689585.png)

![4-[3-(1H-imidazol-1-ylmethyl)piperidin-1-yl]-2-methylthieno[3,2-d]pyrimidine](/img/structure/B5689604.png)

![N-(4-chlorobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5689618.png)
![9-ethyl-4-[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5689622.png)
![N-(4-fluorophenyl)-4-[(1-hydroxycyclohexyl)ethynyl]benzamide](/img/structure/B5689641.png)
![2-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-6-phenyl-3(2H)-pyridazinone](/img/structure/B5689642.png)
![1-ethyl-3-isobutyl-N-[2-(1H-pyrrol-1-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5689644.png)